

A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-methylphenol**

Cat. No.: **B149215**

[Get Quote](#)

A comprehensive guide to the spectroscopic comparison of **2-Bromo-4-methylphenol** and its structural isomers, providing researchers, scientists, and drug development professionals with the necessary data and methodologies for unambiguous identification.

The structural nuances of brominated methylphenols, particularly the isomers of **2-Bromo-4-methylphenol**, present a significant analytical challenge in chemical synthesis and pharmaceutical development. While sharing the same molecular formula and, consequently, molecular weight, their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic fingerprints. This guide provides a detailed comparative analysis of **2-Bromo-4-methylphenol** and its key isomers—3-Bromo-4-methylphenol, 4-Bromo-2-methylphenol, 2-Bromo-5-methylphenol, 3-Bromo-2-methylphenol, and 5-Bromo-2-methylphenol—across a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Bromo-4-methylphenol** and its isomers. These values serve as a reference for distinguishing between these closely related compounds.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)
2-Bromo-4-methylphenol	\sim 7.27 (s, 1H, Ar-H), \sim 7.01 (d, 1H, Ar-H), \sim 6.90 (d, 1H, Ar-H), \sim 5.37 (s, 1H, -OH), \sim 2.27 (s, 3H, -CH ₃)[1]
3-Bromo-4-methylphenol	Data not readily available in a comparable format.
4-Bromo-2-methylphenol	\sim 7.24 (d, 1H, Ar-H), \sim 7.17 (dd, 1H, Ar-H), \sim 6.65 (d, 1H, Ar-H), \sim 4.69 (s, 1H, -OH), \sim 2.22 (s, 3H, -CH ₃)[2]
2-Bromo-5-methylphenol	Data not readily available in a comparable format.
3-Bromo-2-methylphenol	\sim 7.14 (d, 1H, Ar-H), \sim 6.92 (t, 1H, Ar-H), \sim 6.71 (d, 1H, Ar-H), \sim 4.83 (br s, 1H, -OH), \sim 2.34 (s, 3H, -CH ₃)
5-Bromo-2-methylphenol	Data not readily available in a comparable format.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)
2-Bromo-4-methylphenol	\sim 150.0, 132.1, 131.4, 129.8, 115.7, 109.8, 20.2[1]
3-Bromo-4-methylphenol	Data not readily available.
4-Bromo-2-methylphenol	Data available in spectral databases.[3]
2-Bromo-5-methylphenol	Data available in spectral databases.
3-Bromo-2-methylphenol	Data available in spectral databases.
5-Bromo-2-methylphenol	Data available in spectral databases.[4]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

Compound	Wavenumber (cm ⁻¹)
2-Bromo-4-methylphenol	Broad O-H stretch (~3500-3200), C-H aromatic stretch (~3100-3000), C-H aliphatic stretch (~3000-2850), C=C aromatic ring stretch (~1600-1450), C-O stretch (~1300-1000), C-Br stretch (~600-500)
3-Bromo-4-methylphenol	Similar characteristic peaks to the 2-bromo isomer are expected, with potential shifts in the fingerprint region.
4-Bromo-2-methylphenol	A vapor phase IR spectrum is available through the NIST Chemistry WebBook. [5]
2-Bromo-5-methylphenol	A vapor phase IR spectrum is available. [6]
3-Bromo-2-methylphenol	Characteristic phenolic and brominated aromatic peaks are expected.
5-Bromo-2-methylphenol	Characteristic phenolic and brominated aromatic peaks are expected.

Table 4: Mass Spectrometry Data (Key Fragments)

Compound	m/z Values
2-Bromo-4-methylphenol	Molecular ion peaks at m/z 186 and 188 (due to ^{79}Br and ^{81}Br isotopes), with a major fragment at m/z 107.[7]
3-Bromo-4-methylphenol	Expected molecular ion peaks at m/z 186 and 188. A GC-MS spectrum is available.[8]
4-Bromo-2-methylphenol	Molecular ion peaks at m/z 186 and 188, with a top peak at m/z 107.[3]
2-Bromo-5-methylphenol	Molecular ion peaks at m/z 186 and 188, with a major fragment at m/z 107.[6]
3-Bromo-2-methylphenol	Expected molecular ion peaks at m/z 186 and 188.
5-Bromo-2-methylphenol	Expected molecular ion peaks at m/z 186 and 188.

Experimental Protocols

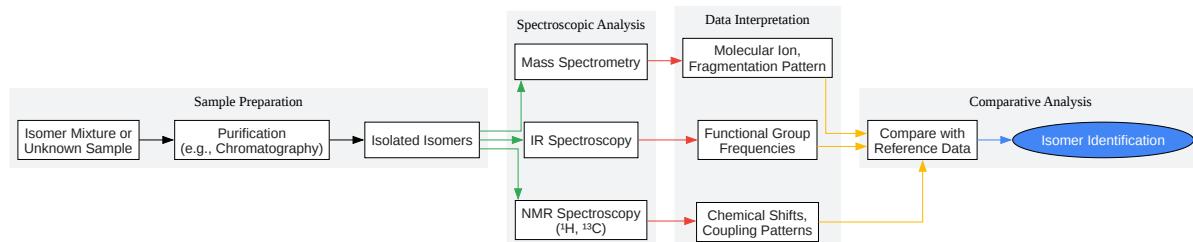
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified bromomethylphenol isomer in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2

seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy


- Sample Preparation: For neat liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection, or through a gas chromatograph (GC-MS) for separation of mixtures.
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ions and characteristic fragment ions. The presence of bromine will be indicated by the characteristic M^+ and $\text{M}+2$ isotopic pattern with approximately equal intensity.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of **2-Bromo-4-methylphenol** isomers.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic identification of **2-Bromo-4-methylphenol** isomers.

By systematically applying this workflow and comparing the acquired spectroscopic data with the reference values provided in this guide, researchers can confidently distinguish between the various isomers of **2-Bromo-4-methylphenol**, ensuring the integrity of their chemical syntheses and the purity of their compounds for further applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 4-Bromo-2-methylphenol, CAS No. 2362-12-1 - iChemical [ichemical.com]
- 3. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-methylphenol [webbook.nist.gov]
- 6. 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149215#spectroscopic-comparison-of-2-bromo-4-methylphenol-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com